molecular formula C15H12Cl2N2OS B2997252 7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-52-5

7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No. B2997252
CAS RN: 182128-52-5
M. Wt: 339.23
InChI Key: XQAMKQUWTISIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Some potential reactions might involve the chloro or carboxamide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, receptor binding, and drug-drug interactions. It has also been used in studies of the regulation of gene expression, cellular metabolism, and cell signaling. In addition, this compound has been used to study the effects of environmental toxins on living organisms.

Mechanism of Action

7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is believed to act as an inhibitor of certain enzymes, receptors, and cell signaling pathways. It is believed to interact with certain proteins and enzymes, resulting in the inhibition of their activity. This inhibition can lead to changes in gene expression, cellular metabolism, and other physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of certain enzymes, resulting in changes in gene expression, cellular metabolism, and other physiological processes. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been studied for its ability to modulate cell signaling pathways.

Advantages and Limitations for Lab Experiments

There are several advantages to using 7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a broad range of applications. Additionally, this compound is non-toxic and has no known side effects. However, there are some limitations to its use in laboratory experiments. It is not soluble in many organic solvents, and it is not very stable in solution.

Future Directions

There are a number of potential future directions for research involving 7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide. These include further studies of its effects on biochemical and physiological processes, its ability to modulate cell signaling pathways, and its potential as an anti-cancer agent. Additionally, further research is needed to explore its potential as an inhibitor of enzymes and its ability to interact with other proteins and enzymes. Finally, studies are needed to explore its potential as a therapeutic agent for a variety of diseases and conditions.

Synthesis Methods

7-chloro-N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can be synthesized by a variety of methods. The most common method is by reacting 3-chlorophenyl isothiocyanate with this compound-dihydro-4H-1,4-benzothiazine-4-carboxylic acid in a solution of acetic acid and methanol. The reaction is heated to a temperature of 80°C for two hours, and the product is then isolated and purified.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. In case of exposure, it’s recommended to seek medical advice and show the safety data sheet to the doctor .

properties

IUPAC Name

7-chloro-N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-10-2-1-3-12(8-10)18-15(20)19-6-7-21-14-9-11(17)4-5-13(14)19/h1-5,8-9H,6-7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMKQUWTISIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)NC3=CC(=CC=C3)Cl)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.